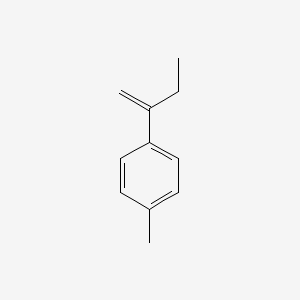
1-(But-1-en-2-yl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(But-1-en-2-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene (methylbenzene) with 1-bromo-2-butene in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For example, the Friedel-Crafts alkylation of toluene with 1-chloro-2-butene using aluminum chloride as a catalyst can be employed. This method allows for large-scale production with high yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the but-1-en-2-yl group can be achieved using hydrogen gas and a palladium catalyst, resulting in the formation of 1-(butan-2-yl)-4-methylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 4-methylbenzoic acid, 4-methylbenzaldehyde.
Reduction: 1-(butan-2-yl)-4-methylbenzene.
Substitution: 4-methyl-2-nitrobenzene, 4-methylbenzenesulfonic acid.
Aplicaciones Científicas De Investigación
1-(But-1-en-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(But-1-en-2-yl)-4-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl and but-1-en-2-yl groups, which activate the benzene ring towards electrophilic substitution. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(But-1-en-2-yl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
4-methylstyrene: Contains a vinyl group instead of a but-1-en-2-yl group, leading to different polymerization properties.
4-ethyl-1-methylbenzene: Has an ethyl group instead of a but-1-en-2-yl group, affecting its chemical behavior.
Uniqueness: 1-(But-1-en-2-yl)-4-methylbenzene is unique due to the presence of both a but-1-en-2-yl group and a methyl group on the benzene ring
Propiedades
Número CAS |
21758-18-9 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1-but-1-en-2-yl-4-methylbenzene |
InChI |
InChI=1S/C11H14/c1-4-10(3)11-7-5-9(2)6-8-11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
FOLXOMPYJCUHMX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



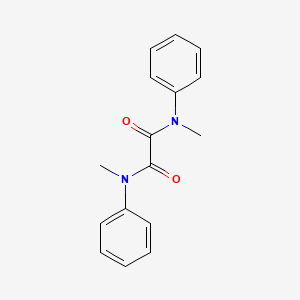

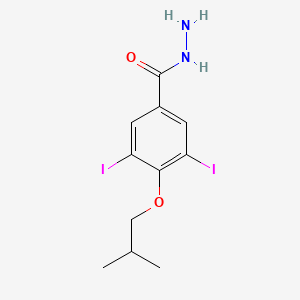
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)

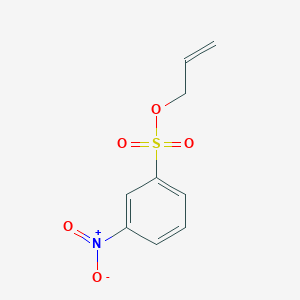
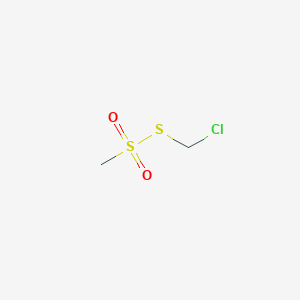

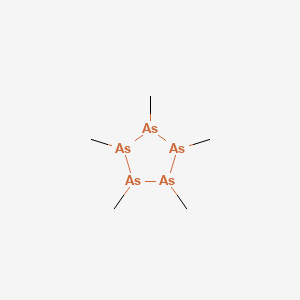

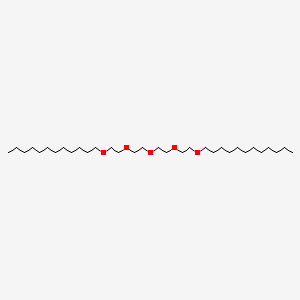

![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
